molecular formula C16H18N2O5S B8378987 (4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

(4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B8378987
M. Wt: 350.4 g/mol
InChI Key: FCZNNHHXCFARDY-BYWFWHBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Penicillin V Potassium is synthesized through a fermentation process involving the mold Penicillium chrysogenum. The fermentation broth is then subjected to various purification steps to isolate the penicillin compound .

Industrial Production Methods: In industrial settings, the production of Penicillin V Potassium involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of the antibiotic .

Chemical Reactions Analysis

Types of Reactions: Penicillin V Potassium undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water and beta-lactamase enzymes.

    Oxidation: Oxidizing agents such as hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Hydrolysis: Penicilloic acid.

    Oxidation: Various oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted penicillin derivatives.

Mechanism of Action

Penicillin V Potassium exerts its effects by inhibiting the synthesis of bacterial cell walls. It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall. This inhibition prevents the cross-linking of peptidoglycan chains, which is essential for cell wall strength and rigidity. As a result, the bacterial cell wall weakens, leading to cell lysis and death .

Properties

Molecular Formula

C16H18N2O5S

Molecular Weight

350.4 g/mol

IUPAC Name

(4S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C16H18N2O5S/c1-16(2)12(15(21)22)18-13(20)11(14(18)24(16)23)17-10(19)8-9-6-4-3-5-7-9/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22)/t11-,12?,14-,24-/m1/s1

InChI Key

FCZNNHHXCFARDY-BYWFWHBCSA-N

Isomeric SMILES

CC1(C(N2[C@H]([S@]1=O)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

Canonical SMILES

CC1(C(N2C(S1=O)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)O)C

Origin of Product

United States

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